Methyl 2-bromo-5-fluorobenzoate: A Technical Guide for Advanced Synthesis
Methyl 2-bromo-5-fluorobenzoate: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of a Halogenated Building Block
In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. Methyl 2-bromo-5-fluorobenzoate (CAS No. 6942-39-8) has emerged as a pivotal intermediate, valued for its trifunctional nature. The strategic placement of a reactive bromine atom, a modulating fluorine atom, and a versatile methyl ester group on a benzene scaffold provides a robust platform for synthetic diversification. This guide offers an in-depth perspective on its chemical properties, a field-tested synthesis protocol, its reactivity profile, and critical handling information for researchers, chemists, and drug development professionals. Its utility is particularly pronounced in the synthesis of pharmaceuticals, such as anti-cancer and anti-inflammatory agents, as well as in the development of specialized agrochemicals and advanced polymers.[1]
Core Physicochemical & Structural Properties
Understanding the fundamental properties of Methyl 2-bromo-5-fluorobenzoate is the first step in its effective application. The compound is typically a colorless to light yellow clear liquid at room temperature, a physical state that facilitates its use in solution-phase chemistry.[2]
| Property | Value | Source(s) |
| CAS Number | 6942-39-8 | [1][2] |
| Molecular Formula | C₈H₆BrFO₂ | [2] |
| Molecular Weight | 233.03 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Purity | ≥ 98% (by GC) | |
| Predicted Density | 1.577 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 247.5 ± 25.0 °C | [2] |
| Refractive Index | 1.5350 to 1.5390 | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
| Synonyms | 2-Bromo-5-fluorobenzoic acid methyl ester |
Synthesis and Purification Protocol: Fischer-Speier Esterification
The most direct and reliable method for preparing Methyl 2-bromo-5-fluorobenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and use of readily available reagents.
Causality of Experimental Design
The chosen protocol utilizes thionyl chloride (SOCl₂) in methanol. This is often preferred over traditional mineral acids (like H₂SO₄) for several reasons:
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Irreversible Reaction: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The subsequent reaction with the carboxylic acid is effectively irreversible as the byproducts (SO₂ and HCl) are gaseous and can be removed, driving the equilibrium towards the product.
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Mild Conditions: The reaction proceeds under relatively mild heating, which prevents potential side reactions or degradation of the aromatic system.
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Simplified Workup: The workup is straightforward, involving a simple quench, extraction, and solvent removal, making it highly scalable and reproducible.
Step-by-Step Experimental Protocol
This protocol is adapted from established methodologies for the esterification of similar substituted benzoic acids.[3]
Materials:
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2-Bromo-5-fluorobenzoic acid (1.0 eq)
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Methanol (MeOH), anhydrous (10-15 mL per gram of acid)
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Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-5-fluorobenzoic acid in anhydrous methanol.
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Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride dropwise via a syringe or dropping funnel over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas. Ensure the setup is in a well-ventilated fume hood.
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Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Stir vigorously for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Workup - Solvent Removal: Cool the mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.
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Workup - Extraction: Dissolve the resulting crude oil in ethyl acetate or DCM. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc). Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to afford Methyl 2-bromo-5-fluorobenzoate as a clear liquid.
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow.
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of Methyl 2-bromo-5-fluorobenzoate lies in the distinct reactivity of its functional groups, which can be addressed selectively.
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The Bromine Handle: The carbon-bromine bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.[4] These include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Buchwald-Hartwig Amination: Reaction with amines to install nitrogen-containing functional groups.
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Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to build complex carbon skeletons.
-
-
The Fluorine Modulator: The fluorine atom at the 5-position is not just a placeholder. In drug development, fluorine substitution is a well-established strategy to enhance a molecule's pharmacokinetic profile. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity.
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The Ester Group: The methyl ester provides another point for modification, such as hydrolysis to the parent carboxylic acid or amidation to form a diverse range of amides, further expanding the synthetic possibilities.
This multi-faceted reactivity makes the compound a valuable starting point for creating libraries of complex molecules for screening in various therapeutic areas, including oncology, immunology, and neuroscience.[4]
Role as a Versatile Synthetic Scaffold
Caption: Synthetic Diversification Pathways.
Predicted Spectroscopic Analysis
As experimental spectra for Methyl 2-bromo-5-fluorobenzoate are not widely available in public databases, this section provides an expert prediction of the key spectroscopic features based on its structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.
| Technique | Predicted Key Features |
| ¹H NMR | δ ~3.9 ppm (s, 3H, -OCH₃): Sharp singlet for the methyl ester protons.δ ~7.2-7.8 ppm (m, 3H, Ar-H): A complex region for the three aromatic protons. Expect a doublet of doublets of doublets (ddd) for the proton at C6 (split by H4, F5, and H2), a doublet of doublets (dd) for the proton at C4 (split by H6 and F5), and a doublet of doublets (dd) for the proton at C3 (split by H4 and F5). |
| ¹³C NMR | δ ~165 ppm (C=O): Carbonyl carbon of the ester.δ ~159 ppm (d, ¹JCF ≈ 250 Hz, C-F): Carbon directly attached to fluorine, showing a large one-bond coupling constant.δ ~115-135 ppm (Ar-C): Remaining aromatic carbons, with those ortho and meta to fluorine exhibiting smaller C-F coupling constants.δ ~118 ppm (C-Br): Carbon attached to bromine.δ ~53 ppm (-OCH₃): Methyl carbon. |
| FT-IR (neat) | ~1735 cm⁻¹ (strong, sharp): C=O stretch of the aromatic ester.~1250 cm⁻¹ (strong): C-O stretch of the ester.~1200 cm⁻¹ (strong): C-F stretch.~3000-3100 cm⁻¹ (medium): Aromatic C-H stretches. |
| Mass Spec (EI) | m/z 232/234 (M⁺): Molecular ion peak showing a characteristic ~1:1 intensity ratio due to the ⁷⁹Br and ⁸¹Br isotopes.m/z 201/203: Fragment corresponding to the loss of the methoxy group (-OCH₃).m/z 173/175: Fragment corresponding to the loss of the carbomethoxy group (-COOCH₃). |
Safety and Handling
Note: A specific Safety Data Sheet (SDS) for Methyl 2-bromo-5-fluorobenzoate (CAS 6942-39-8) is not universally available. The following information is based on data for the structurally similar isomer, Methyl 5-bromo-2-fluorobenzoate (CAS 57381-59-6) , and general principles of handling halogenated aromatic compounds.[5][6] Users must consult the supplier-specific SDS before handling.
| Hazard Category | GHS Classification and Precautionary Statements |
| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.[5][6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
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Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
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If on Skin: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
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If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
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If Inhaled: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Conclusion
Methyl 2-bromo-5-fluorobenzoate is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined points of reactivity allow for controlled, stepwise construction of complex molecules, making it an invaluable asset in the pursuit of novel pharmaceuticals and advanced materials. By understanding its properties, synthesis, and reactivity, researchers can fully leverage its potential to accelerate innovation in their respective fields.
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